molecular formula C12H23N3O B1466322 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one CAS No. 1247195-47-6

2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one

Cat. No. B1466322
CAS RN: 1247195-47-6
M. Wt: 225.33 g/mol
InChI Key: FFKXJJWPJREAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one, also known as 2-APA, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of molecules and can be used in a variety of laboratory experiments. 2-APA is a small molecule that is easily synthesized and can be used as a starting material for the synthesis of a variety of other compounds.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one has a wide range of applications in the fields of chemistry and biochemistry. It is used as a building block for the synthesis of a variety of molecules, including peptides, polymers, and drugs. 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one is also used in the synthesis of a variety of metal complexes, and is used as a starting material for the synthesis of a variety of other compounds.

Mechanism of Action

2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a small molecule that can act as a ligand to bind to metal ions. It can also act as a chelating agent, binding to metal ions and forming a stable complex. This binding can be used to catalyze a variety of chemical reactions. In addition, 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one can act as a catalyst for the hydrolysis of peptides and proteins, and can be used to form a variety of polymers.
Biochemical and Physiological Effects
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one has a wide range of biochemical and physiological effects. It can act as a chelating agent, binding to metal ions and forming a stable complex. This binding can be used to catalyze a variety of chemical reactions. It can also act as a catalyst for the hydrolysis of peptides and proteins, and can be used to form a variety of polymers. In addition, 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one can act as a ligand to bind to metal ions, and can be used to form a variety of metal complexes.

Advantages and Limitations for Lab Experiments

2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one has several advantages for lab experiments. It is a small molecule that is easily synthesized, and can be used as a starting material for the synthesis of a variety of other compounds. It is also a versatile building block for the synthesis of molecules, and can be used in a variety of laboratory experiments. Furthermore, it is a chelating agent and can bind to metal ions to form stable complexes.
However, there are also some limitations to using 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one in lab experiments. It is not a very stable compound and can be easily degraded by light, heat, and air. In addition, it is not soluble in water, and must be dissolved in an organic solvent for use in laboratory experiments.

Future Directions

The use of 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one in laboratory experiments is still in its early stages and there is much potential for further research and development. Possible future directions include the development of new synthetic methods for synthesizing 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one, the development of new applications for 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one in the fields of chemistry and biochemistry, and the development of new metal complexes and polymers using 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one as a starting material. Additionally, further research into the biochemical and physiological effects of 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one could lead to new therapeutic applications.

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c13-11-5-8-14(9-11)10-12(16)15-6-3-1-2-4-7-15/h11H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKXJJWPJREAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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